molecular formula C9H10FNO2 B1408425 4-Fluoro-2-(oxetan-3-yloxy)aniline CAS No. 1598601-78-5

4-Fluoro-2-(oxetan-3-yloxy)aniline

Cat. No.: B1408425
CAS No.: 1598601-78-5
M. Wt: 183.18 g/mol
InChI Key: NAGAYEAWVRCLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10FNO2. It features a fluorine atom attached to the benzene ring and an oxetane ring linked through an oxygen atom to the aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(oxetan-3-yloxy)aniline typically involves the nucleophilic substitution of a fluorinated benzene derivative with an oxetane-containing nucleophile. One common method is the reaction of 4-fluoroaniline with oxetan-3-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often facilitated by a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-2-(oxetan-3-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. Additionally, the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(oxetan-3-yloxy)aniline is unique due to the combination of the fluorine atom and the oxetane ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-fluoro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGAYEAWVRCLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(oxetan-3-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(oxetan-3-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(oxetan-3-yloxy)aniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(oxetan-3-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(oxetan-3-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(oxetan-3-yloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.